![molecular formula C9H10N4O2S B1386822 N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide CAS No. 1188362-92-6](/img/structure/B1386822.png)
N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide
Overview
Description
N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide, also known as N-acetyl-isonicotinamide (N-A-Ison), is a highly versatile and important chemical compound. It is a derivative of isonicotinic acid, which is an intermediate of nicotinic acid. N-A-Ison has many applications in the field of scientific research, and its use has become increasingly popular in recent years. It has a wide range of biochemical and physiological effects, and its versatility makes it an ideal compound for use in laboratory experiments.
Scientific Research Applications
N-A-Ison has a wide range of applications in scientific research. It is used in the synthesis of various drugs, such as anticonvulsants, antidiabetic drugs, and antibiotics. It is also used in the synthesis of various biochemicals, such as vitamin B6 and nicotinamide adenine dinucleotide (NAD). N-A-Ison has also been used in the synthesis of various polymers, such as polyamides and polyurethanes.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitBcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is an enzyme that plays a crucial role in gene expression .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of bcr-abl and hdac1 . This dual inhibition can lead to additive and synergistic effects, which can be beneficial in the treatment of certain types of cancer .
Biochemical Pathways
The inhibition of bcr-abl and hdac1 can affect multiple pathways involved in cell proliferation and gene expression .
Result of Action
Similar compounds have shown potent antiproliferative activities against human leukemia cell line k562 and prostate cancer cell line du145 .
Advantages and Limitations for Lab Experiments
N-A-Ison is a highly versatile compound and thus has many advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively inexpensive. It also has a wide range of biochemical and physiological effects, making it an ideal compound for use in various types of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be toxic in high concentrations.
Future Directions
N-A-Ison is a highly versatile compound with a wide range of applications in scientific research. There are many potential future directions for research involving N-A-Ison, including the development of new drugs, biochemicals, and polymers; the study of its biochemical and physiological effects in greater detail; and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to improve the synthesis and purification of N-A-Ison, as well as to develop more efficient methods for its use in laboratory experiments.
properties
IUPAC Name |
N-(1,3-diamino-1-oxo-3-sulfanylidenepropan-2-yl)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c10-7(14)6(8(11)16)13-9(15)5-1-3-12-4-2-5/h1-4,6H,(H2,10,14)(H2,11,16)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGGNTBIIBRGNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC(C(=O)N)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.